1-(4-Aminobenzyl)-1H-pyrazol-4-ol
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Overview
Description
1-(4-Aminobenzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with an aminobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-aminobenzyl alcohol with a pyrazole derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the pyrazole, followed by nucleophilic substitution with 4-aminobenzyl chloride . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
1-(4-Aminobenzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzyl alcohol: Shares the aminobenzyl group but lacks the pyrazole ring.
1-(4-Nitrobenzyl)-1H-pyrazol-4-ol: Similar structure but with a nitro group instead of an amino group.
Uniqueness
1-(4-Aminobenzyl)-1H-pyrazol-4-ol is unique due to the presence of both the aminobenzyl group and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]pyrazol-4-ol |
InChI |
InChI=1S/C10H11N3O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6,11H2 |
InChI Key |
FMUOAOUEQVOEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)O)N |
Origin of Product |
United States |
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